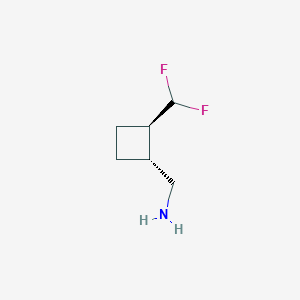

((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine

Description

((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine is a chiral cyclobutane derivative featuring a difluoromethyl (-CF₂H) substituent at the 2-position of the cyclobutane ring and a methanamine (-CH₂NH₂) group. The (1R,2R) stereochemistry confers distinct spatial orientation, influencing its interactions with biological targets and physicochemical properties. The difluoromethyl group enhances metabolic stability and modulates electronic effects, reducing the basicity of the adjacent amine compared to non-fluorinated analogs .

Properties

Molecular Formula |

C6H11F2N |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

[(1R,2R)-2-(difluoromethyl)cyclobutyl]methanamine |

InChI |

InChI=1S/C6H11F2N/c7-6(8)5-2-1-4(5)3-9/h4-6H,1-3,9H2/t4-,5+/m0/s1 |

InChI Key |

CEQDXDODAJPJOE-CRCLSJGQSA-N |

Isomeric SMILES |

C1C[C@H]([C@@H]1CN)C(F)F |

Canonical SMILES |

C1CC(C1CN)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cyclization of a suitable precursor under specific conditions, such as using a vanadium (II)/zinc (II) bimetallic complex . The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution can be achieved using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.

Medicine: In medicine, this compound could be explored for its therapeutic potential in treating various diseases. Its unique structural features may offer advantages in terms of selectivity and potency.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its incorporation into polymers or other materials may enhance their properties, such as stability or reactivity .

Mechanism of Action

The mechanism of action of ((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can modulate biological processes, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

[(1r,3r)-3-(Difluoromethyl)cyclobutyl]methanamine (CAS 2091056-99-2)

- Structural Differences : The difluoromethyl group is at the 3-position of the cyclobutane ring, with (1r,3r) stereochemistry.

- The (1r,3r) configuration may reduce steric hindrance compared to (1R,2R), influencing solubility and logP.

Data :

Property ((1R,2R)-2-(CF₂H)cyclobutyl)methanamine [(1r,3r)-3-(CF₂H)cyclobutyl]methanamine Molecular Formula C₆H₁₁F₂N C₆H₁₁F₂N Stereochemistry (1R,2R) (1r,3r) Key Feature 2-CF₂H, 1-CH₂NH₂ 3-CF₂H, 1-CH₂NH₂

[(1R,2R)-2-(Trifluoromethyl)cyclobutyl]methanamine Hydrochloride

- Structural Differences : Substitution of -CF₃ (trifluoromethyl) for -CF₂H.

- The hydrochloride salt improves solubility in aqueous media.

Data :

Property ((1R,2R)-2-(CF₂H)cyclobutyl)methanamine [(1R,2R)-2-(CF₃)cyclobutyl]methanamine HCl Molecular Weight ~163.16 g/mol 213.63 g/mol Substituent -CF₂H -CF₃ pKa (Predicted) ~10.5 ~9.8 (lower due to -CF₃ inductive effect)

trans-1,2-Bis(aminomethyl)cyclobutane (CAS 1731-23-3)

- Structural Differences: Two aminomethyl groups (-CH₂NH₂) on the cyclobutane ring in a trans configuration.

- The dual amine groups may enhance water solubility but reduce blood-brain barrier penetration due to higher polarity.

- Data: Property ((1R,2R)-2-(CF₂H)cyclobutyl)methanamine trans-1,2-Bis(aminomethyl)cyclobutane Molecular Formula C₆H₁₁F₂N C₆H₁₄N₂ Molar Mass 163.16 g/mol 114.19 g/mol Boiling Point Not reported 80–82°C (10 Torr) Reference: .

rac-(1R,2R)-2-(Difluoromethyl)cyclobutan-1-amine Hydrochloride

Data :

Property ((1R,2R)-2-(CF₂H)cyclobutyl)methanamine rac-(1R,2R)-2-(CF₂H)cyclobutan-1-amine HCl Molecular Formula C₆H₁₁F₂N C₅H₁₀ClF₂N Molecular Weight 163.16 g/mol 165.60 g/mol Key Feature -CH₂NH₂ spacer Direct NH₂ attachment

[1-(2,2-Difluoroethyl)cyclobutyl]methanamine (CAS 1849358-02-6)

- Structural Differences : Difluoroethyl (-CH₂CF₂H) substituent instead of difluoromethyl.

- Impact : The ethyl chain increases hydrophobicity and may enhance membrane permeability. The flexible -CF₂H group could reduce stereoelectronic effects compared to rigid cyclobutane-attached -CF₂H.

Data :

Property ((1R,2R)-2-(CF₂H)cyclobutyl)methanamine [1-(2,2-CF₂H)cyclobutyl]methanamine Molecular Formula C₆H₁₁F₂N C₇H₁₃F₂N Molecular Weight 163.16 g/mol 173.19 g/mol Substituent Flexibility Rigid Flexible Reference: .

Biological Activity

((1R,2R)-2-(Difluoromethyl)cyclobutyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring substituted with a difluoromethyl group and a primary amine. The presence of fluorine atoms is significant as they can enhance the lipophilicity and metabolic stability of the compound, potentially increasing its bioactivity.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the cyclobutyl structure followed by the introduction of the difluoromethyl group. Various synthetic methodologies have been explored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluoromethyl group enhances binding affinity, which modulates various biochemical pathways. Research indicates that this compound may influence pathways related to cancer and metabolic diseases.

Case Studies and Research Findings

- Anti-Cancer Activity : In studies involving human prostate cancer cell lines (LNCaP), compounds with similar structural features demonstrated significant anti-androgenic activity. The mechanism involved inhibition of androgen receptor (AR) signaling pathways, indicating potential for therapeutic applications in hormone-sensitive cancers .

- Metabolic Stability : The difluoromethyl substitution has been shown to improve metabolic stability in vivo, which is crucial for maintaining therapeutic levels of the drug in circulation.

- Binding Affinity Studies : Fluorescence polarization assays have been used to assess binding affinities of related compounds. For instance, a related compound exhibited an IC50 value of 5.6 μM against AR, suggesting that structural modifications could lead to enhanced potency .

Data Tables

| Property | Value/Description |

|---|---|

| Molecular Formula | C₇H₈F₂N |

| Molecular Weight | 151.14 g/mol |

| Binding Affinity (IC50) | 5.6 μM (against AR) |

| Solubility | Soluble in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.